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Compound of Interest

Compound Name: Methyl (4-formylphenyl)carbamate

Cat. No.: B3049305 Get Quote

Introduction

This technical guide provides a comprehensive overview of the characterization of the

pyridazino[4,5-b]indole scaffold, a class of heterocyclic compounds of significant interest to

researchers in drug discovery and development. While a definitive public record for CAS

140428-72-4, putatively identified as 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazino[4,5-

b]indole-3-carbonitrile, remains elusive, this guide will focus on the general methodologies for

the synthesis, characterization, and biological evaluation of this important class of molecules.

Pyridazino[4,5-b]indoles have garnered attention for their diverse pharmacological activities,

including potent antitumor and kinase inhibitory effects.

Synthesis and Purification
The synthesis of pyridazino[4,5-b]indole derivatives typically involves a multi-step process. A

general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of Pyridazino[4,5-b]indol-4-ones

A common route to the pyridazino[4,5-b]indol-4-one core involves the condensation of an

appropriately substituted indole-2-carboxylate with hydrazine hydrate. Further modifications

can be introduced at various positions of the heterocyclic system to generate a library of

derivatives.
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Step 1: Formation of the Pyridazino[4,5-b]indol-4-one Core. A mixture of an ethyl 3-formyl-

1H-indole-2-carboxylate derivative and hydrazine hydrate in a suitable solvent, such as

ethanol, is refluxed for several hours. The progress of the reaction is monitored by thin-layer

chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting

precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to

yield the 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one core structure.[1]

Step 2: N-Alkylation/N-Arylation. To introduce substituents at the nitrogen atoms of the

pyridazinone or indole rings, an N-alkylation or N-arylation reaction can be performed. The

pyridazino[4,5-b]indol-4-one is treated with an appropriate alkyl or aryl halide in the presence

of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like

dimethylformamide (DMF) or acetone. The reaction mixture is typically stirred at an elevated

temperature until the starting material is consumed.

Step 3: Functional Group Interconversion. Further chemical modifications can be achieved

through various functional group interconversions. For instance, a cyano group can be

introduced, or other functionalities can be modified to explore the structure-activity

relationship (SAR).

Purification:

The synthesized compounds are typically purified using column chromatography on silica gel,

employing a gradient of solvents such as ethyl acetate and hexane. The purity of the final

compounds is assessed by high-performance liquid chromatography (HPLC).

Spectroscopic Characterization
The structural elucidation of the synthesized pyridazino[4,5-b]indole derivatives is

accomplished through a combination of spectroscopic techniques.
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Technique Typical Observations

¹H NMR

Aromatic protons of the indole and phenyl rings

typically appear in the range of δ 7.0-8.5 ppm.

Protons of alkyl substituents will be observed in

the upfield region. The chemical shifts and

coupling constants provide information about

the substitution pattern.

¹³C NMR

Carbonyl carbons of the pyridazinone ring are

typically observed around δ 160-170 ppm.

Aromatic carbons appear in the δ 110-150 ppm

region. The nitrile carbon, if present, would be

found further downfield.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry

is commonly used to determine the molecular

weight of the synthesized compounds, typically

observed as the [M+H]⁺ ion.

Elemental Analysis

Provides the percentage composition of carbon,

hydrogen, and nitrogen, which is compared with

the calculated values for the proposed

molecular formula.

Biological Activity and Mechanism of Action
Pyridazino[4,5-b]indole derivatives have been reported to exhibit a range of biological activities,

most notably as inhibitors of protein kinases involved in cancer cell signaling.

Kinase Inhibition Assays:

The inhibitory activity of these compounds against specific kinases is evaluated using in vitro

kinase assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

The kinase enzyme, its substrate, and ATP are combined in a reaction buffer.
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The test compound (dissolved in DMSO) is added at various concentrations.

The reaction is incubated at a specific temperature (e.g., 30 °C) for a set period.

The amount of phosphorylated substrate is quantified. This can be done using various

methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-

based detection (e.g., ELISA).

The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is

calculated from the dose-response curve.

Cell-Based Assays:

The anti-proliferative activity of the compounds is assessed in various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are treated with various concentrations of the test compound for a specified

duration (e.g., 48 or 72 hours).

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to

each well and incubated for a few hours.

Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is

determined.

Signaling Pathway Analysis:
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Pyridazino[4,5-b]indoles have been shown to target key signaling pathways implicated in

cancer, such as the PI3K/AKT/mTOR pathway.[1] Inhibition of this pathway can lead to

decreased cell proliferation, survival, and angiogenesis.
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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridazino[4,5-

b]indoles.

Experimental Workflow for Kinase Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a potential kinase

inhibitor from the pyridazino[4,5-b]indole class.
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Caption: Experimental workflow for the characterization of a pyridazino[4,5-b]indole kinase

inhibitor.

Conclusion
The pyridazino[4,5-b]indole scaffold represents a promising platform for the development of

novel therapeutics, particularly in the area of oncology. The synthetic routes are generally

accessible, and a suite of standard analytical and biological techniques can be employed for

their thorough characterization. While specific data for CAS 140428-72-4 is not readily

available in the public domain, the methodologies and biological insights presented in this

guide provide a solid foundation for researchers working with this important class of

compounds. Further investigation into the synthesis and biological activity of specific

derivatives is warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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